molecular formula C10H14BNO4 B8637714 [5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid

[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid

Cat. No. B8637714
M. Wt: 223.04 g/mol
InChI Key: HVFHFEPSSISTOV-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a vial containing the title compound from Example 53 Step H (0.10 g, 0.39 mmol), bis(pinacolato)diboron (0.12 g, 0.47 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.035 g, 0.039 mmol), tricyclohexylphosphine (0.022 g, 0.077 mmol) and potassium acetate (0.114 g, 1.16 mmol) was added 1,4-dioxane (3.9 mL). The reaction was heated to 80° C. for 16 hours. It was then cooled to room temperature, passed through a syringe filter, and concentrated under reduced pressure to afford the title compound: LCMS m/z 224.19 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([CH3:14])([CH3:13])[C:9]([O:11][CH3:12])=[O:10])[CH:5]=[N:6][CH:7]=1.[B:15]1(B2OC(C)(C)C(C)(C)O2)[O:19]C(C)(C)C(C)(C)[O:16]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:12][O:11][C:9](=[O:10])[C:8]([C:4]1[CH:3]=[C:2]([B:15]([OH:19])[OH:16])[CH:7]=[N:6][CH:5]=1)([CH3:14])[CH3:13] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C(=O)OC)(C)C
Name
Quantity
0.12 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
0.022 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium acetate
Quantity
0.114 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.035 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
3.9 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
passed through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C)C=1C=C(C=NC1)B(O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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